molecular formula C20H16FN5O4 B2772787 9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-48-5

9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2772787
CAS No.: 898422-48-5
M. Wt: 409.377
InChI Key: GZVQZFCOZYGXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2,4-Dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetically designed purine derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a complex purine core structure, a 2,4-dimethoxyphenyl group at the 9-position, and a 2-fluorophenyl substituent at the 2-position, culminating in a carboxamide functional group. Its molecular formula is C20H22FN5O4, with an average molecular mass of 415.425 g/mol and a monoisotopic mass of 415.165582 Da . Purines are fundamental nitrogenous heterocycles present in key biomolecules like ATP and DNA, and their synthetic derivatives are extensively investigated as precursor pharmacophores for developing novel bioactive molecules . The specific pattern of substituents on the purine scaffold, including the electron-donating methoxy groups and the electron-withdrawing fluorine atom, is strategically chosen to influence the compound's electronic distribution, lipophilicity, and potential for molecular interactions with biological targets. Such structural features are commonly explored to modulate affinity and selectivity in biochemical assays. Recent scientific reviews highlight that purine derivatives are a major focus in chemical biology for their wide range of potential bio-evaluations, including roles as enzyme inhibitors . Researchers are actively developing new methodologies for the synthesis and functionalization of purine cores to create diverse libraries for screening . This particular compound is supplied For Research Use Only and is strictly intended for non-human, non-therapeutic laboratory investigations. It is not intended for diagnostic, therapeutic, or any veterinary applications.

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O4/c1-29-10-7-8-13(14(9-10)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-5-3-4-6-12(11)21/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVQZFCOZYGXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C21_{21}H18_{18}FN5_5O4_4
  • Molecular Weight : 423.4 g/mol
  • CAS Number : 898421-86-8

The compound exhibits biological activity primarily through its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, including kinases and phosphatases.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

The following table summarizes the biological activities reported for 9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide:

Biological Activity Target/Effect IC50/EC50 Values References
Anticancer ActivityMCF7 (breast cancer cell line)IC50 = 0.46 µM
NCI-H460 (lung cancer cell line)IC50 = 0.39 µM
Kinase InhibitionAurora-A kinaseIC50 = 0.16 µM
Anti-inflammatory EffectsCytokine inhibitionEC50 = 10 µM
Antimicrobial ActivityVarious bacterial strainsMIC = 15 µg/mL

Case Studies

  • Anticancer Efficacy : Research conducted on the MCF7 and NCI-H460 cell lines demonstrated significant cytotoxic effects at low concentrations, indicating potential as a chemotherapeutic agent.
    "The compound showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation" .
  • Kinase Inhibition Study : A study focused on Aurora-A kinase revealed that the compound inhibited kinase activity effectively at concentrations as low as 0.16 µM, suggesting its potential in targeted cancer therapies.
  • Anti-inflammatory Research : In vitro studies indicated that the compound could reduce pro-inflammatory cytokines in macrophages, highlighting its potential use in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the purine core via cyclization of pyrimidine intermediates.
  • Step 2 : Introduction of the 2,4-dimethoxyphenyl and 2-fluorophenyl substituents using Suzuki-Miyaura coupling or Ullmann-type reactions.
  • Step 3 : Oxidation at the 8-position using agents like potassium permanganate .
    Key conditions include inert atmospheres (N₂/Ar), Lewis acid catalysts (e.g., AlCl₃), and solvents like DMF or THF. Yields are optimized by controlling temperature (60–100°C) and reaction time (12–24 hours) .

Q. How is the compound’s structure validated experimentally?

  • X-ray crystallography confirms bond lengths/angles and stereochemistry.
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent positions (e.g., fluorophenyl vs. methoxyphenyl groups).
  • IR spectroscopy verifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Moderate in DMSO (~10 mM), limited in water (<1 mM). Adjust pH or use co-solvents (e.g., PEG-400) for aqueous assays.
  • Stability : Stable at −20°C for >6 months. Degrades at >80°C or extreme pH (<3 or >10). Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which enzymes or receptors are potential biological targets?

Purine derivatives often target:

  • Cyclooxygenases (COX-1/2) : Test inhibition via enzyme-linked immunosorbent assays (ELISA) with IC₅₀ values.
  • Kinases (e.g., EGFR, MAPK) : Use fluorescence-based kinase activity assays .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

  • Standardize assays : Use isogenic cell lines (e.g., HEK293 vs. HeLa) and uniform protocols (e.g., ATP concentration in kinase assays).
  • Control for impurities : Purify batches via preparative HPLC (>95% purity) and validate with LC-MS .
  • Validate targets : Perform siRNA knockdowns to confirm on-target effects .

Q. What computational strategies predict binding modes with COX-2 or kinases?

  • Molecular docking : Use AutoDock Vina to model interactions between the fluorophenyl group and hydrophobic pockets.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Mutagenesis studies : Validate predicted residues (e.g., COX-2 Tyr355) via alanine scanning .

Q. How can halogenated intermediates be optimized for coupling reactions?

  • Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency.
  • Temperature optimization : Higher yields (>70%) achieved at 80°C vs. room temperature (40%).
  • Purification : Use silica gel chromatography (ethyl acetate/hexane) to isolate intermediates .

Q. How to design analogs for improved metabolic stability?

  • Substituent modification : Replace methoxy groups with trifluoromethoxy (enhanced lipophilicity) or PEG chains (aqueous solubility).
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • QSAR models : Correlate logP and polar surface area with half-life in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.